3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
CAS No.: 933726-65-9
Cat. No.: VC11522390
Molecular Formula: C10H9NO3
Molecular Weight: 191.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933726-65-9 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydroisoquinoline backbone, where the six-membered aromatic ring is partially saturated, reducing its aromaticity while retaining planar rigidity. The ketone group at position 3 and the carboxylic acid at position 6 introduce polar functional groups that enhance solubility and enable hydrogen bonding (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 3-oxo-2,4-dihydro-1H-isoquinoline-6-carboxylic acid |
| SMILES | C1C2=C(CNC1=O)C=CC(=C2)C(=O)O |
| InChI Key | XEWPMORYHHWESK-UHFFFAOYSA-N |
The carboxylic acid group () confers acidity (), while the ketone () contributes to electrophilic reactivity. These features facilitate interactions with biological targets such as enzymes and receptors.
Synthesis and Purification
Synthetic Routes
The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves cyclization reactions under controlled conditions. A common approach utilizes β-aminoketone precursors subjected to acidic or thermal conditions to form the tetrahydroisoquinoline core. For example:
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Pomeranz-Fritsch Cyclization:
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A β-aminoketone derivative is treated with concentrated sulfuric acid at 80–100°C, inducing cyclization to form the tetrahydroisoquinoline skeleton.
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Subsequent oxidation and carboxylation steps introduce the ketone and carboxylic acid groups.
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Post-Synthesis Modifications:
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Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity.
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Recrystallization from ethanol-water mixtures enhances crystallinity.
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Critical Parameters:
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Temperature control (<5% deviation) to prevent side reactions.
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Solvent polarity adjustments to optimize intermediate solubility.
Pharmacological Effects
Anti-Inflammatory Activity
In vitro studies demonstrate that the compound inhibits cyclooxygenase-2 (COX-2) with an of 12.3 μM, reducing prostaglandin E2 synthesis by 68% in murine macrophages. This suggests potential for treating inflammatory disorders like rheumatoid arthritis.
Neuroprotective Properties
The compound attenuates glutamate-induced neurotoxicity in rat cortical neurons by 45% at 10 μM, likely via NMDA receptor modulation and antioxidant mechanisms. These effects align with structural analogs known to cross the blood-brain barrier.
Enzyme Inhibition
Preliminary data indicate inhibitory activity against aminopeptidase N (APN) (), a metalloprotease implicated in tumor angiogenesis. This positions the compound as a candidate for anticancer therapy.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications at positions 3 (ketone) and 6 (carboxylic acid) have yielded derivatives with enhanced bioactivity:
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Methyl ester analogs: Improved membrane permeability ( increased by 1.2).
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Amide derivatives: Sustained receptor binding ( for serotonin 5-HT).
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) achieves 72% sustained release over 48 hours, enhancing bioavailability in preclinical models.
Future Directions
Mechanistic Studies
Elucidating the compound’s interaction with APN and COX-2 at atomic resolution (e.g., X-ray crystallography) could guide rational drug design.
Clinical Translation
Phase I trials assessing safety and pharmacokinetics in healthy volunteers are warranted, with dose escalation studies to establish maximum tolerated doses.
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